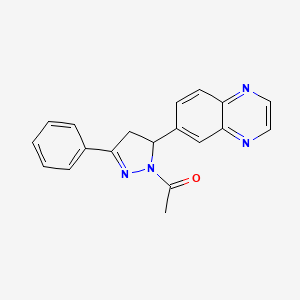
1-(5-Phenyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Phenyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl)ethanone is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse pharmacological and industrial applications. The structure of this compound features a quinoxaline ring fused with a dihydropyrazole ring, making it a unique and versatile molecule.
准备方法
The synthesis of 1-(5-Phenyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl)ethanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . This method ensures high yield and purity of the final product. Industrial production methods often focus on optimizing reaction conditions to enhance efficiency and scalability.
化学反应分析
1-(5-Phenyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to an alcohol.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(5-Phenyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
作用机制
The mechanism of action of 1-(5-Phenyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, as a corrosion inhibitor, it adsorbs onto metal surfaces, forming a protective film that prevents direct acid attack . In biological systems, it may induce cell cycle arrest and apoptosis in cancer cells by interacting with cellular proteins and DNA .
相似化合物的比较
1-(5-Phenyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl)ethanone can be compared with other quinoxaline derivatives such as:
- 1-(3-Phenyl-5-quinoxalin-6-yl-4,5-dihydropyrazol-1-yl)butan-1-one (PQDPB)
- 1-(3-Phenyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one (PQDPP)
- 2-Phenyl-1-(3-phenyl-5-(quinoxalin-6-yl)-4,5-dihydropyrazol-1-yl)ethanone (PPQDPE)
These compounds share similar structural features but differ in their specific functional groups and substituents, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern and the resulting properties.
属性
IUPAC Name |
1-(5-phenyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c1-13(24)23-19(12-17(22-23)14-5-3-2-4-6-14)15-7-8-16-18(11-15)21-10-9-20-16/h2-11,19H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXWPLYBOVIMLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














